molecular formula C13H13F3N4OS B2602156 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea CAS No. 1396862-55-7

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea

Cat. No.: B2602156
CAS No.: 1396862-55-7
M. Wt: 330.33
InChI Key: QUPITNDAMXTPKY-UHFFFAOYSA-N
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Description

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound features a pyrimidine ring substituted with a methyl and trifluoromethyl group, an ethyl linker, and a thiophene ring attached to a urea moiety. Its unique structure imparts specific chemical properties that make it valuable for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Intermediate: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 4-methyl-6-(trifluoromethyl)pyrimidine-2-amine.

    Ethylation: The pyrimidine intermediate undergoes ethylation using ethyl bromide or a similar ethylating agent under basic conditions.

    Urea Formation: The ethylated pyrimidine is then reacted with thiophene-2-isocyanate to form the final urea compound. This step typically requires a catalyst and controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrimidine or thiophene rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and thiols under various solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol analogs.

Scientific Research Applications

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit a particular enzyme by binding to its active site, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-3-yl)urea: Similar structure with a thiophene ring at a different position.

    1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(furan-2-yl)urea: Similar structure with a furan ring instead of a thiophene ring.

    1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(phenyl)urea: Similar structure with a phenyl ring instead of a thiophene ring.

Uniqueness

1-(2-(4-Methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-3-(thiophen-2-yl)urea is unique due to the specific combination of its pyrimidine, ethyl, and thiophene moieties, which impart distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4OS/c1-8-7-9(13(14,15)16)19-10(18-8)4-5-17-12(21)20-11-3-2-6-22-11/h2-3,6-7H,4-5H2,1H3,(H2,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPITNDAMXTPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CCNC(=O)NC2=CC=CS2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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